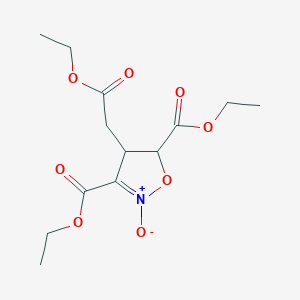
diethyl 4-(2-ethoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-(2-ethoxy-2-oxoethyl)-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide, commonly known as DIPO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DIPO belongs to the class of isoxazole derivatives and has a unique chemical structure that makes it a promising candidate for various research purposes.
Mechanism of Action
The mechanism of action of DIPO is not fully understood. However, it has been suggested that DIPO may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also interfere with the replication of viruses by inhibiting the activity of viral enzymes.
Biochemical and Physiological Effects
DIPO has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells. In addition, DIPO has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DIPO has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied for its potential applications in scientific research, making it a well-established compound in the field. However, DIPO also has limitations for lab experiments. Its complex synthesis process requires expertise in organic chemistry. In addition, the mechanism of action of DIPO is not fully understood, which may limit its potential applications in certain research areas.
Future Directions
There are several future directions in research for DIPO. One potential direction is to further investigate its antitumor properties and its potential applications in cancer therapy. Another direction is to study its antiviral properties and its potential applications in the treatment of viral infections. Additionally, further research is needed to fully understand the mechanism of action of DIPO and to identify potential molecular targets for its activity. Finally, the development of new synthetic methods for DIPO may also be an area of future research.
Conclusion
In conclusion, DIPO is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has a unique chemical structure that makes it a promising candidate for various research purposes. DIPO has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. However, its complex synthesis process and the limited understanding of its mechanism of action may limit its potential applications in certain research areas. Future research directions for DIPO include investigating its antitumor and antiviral properties, studying its mechanism of action, and developing new synthetic methods.
Synthesis Methods
DIPO can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with ethyl oxalate to form diethyl 4,5-dihydroisoxazole-3,5-dicarboxylate. The resulting compound is then reacted with ethyl chloroformate and sodium hydride to obtain DIPO. The synthesis process is complex and requires expertise in organic chemistry.
Scientific Research Applications
DIPO has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. DIPO has been shown to inhibit the growth of cancer cells and to have a potent antiviral effect against herpes simplex virus type 1. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
diethyl 4-(2-ethoxy-2-oxoethyl)-2-oxido-4,5-dihydro-1,2-oxazol-2-ium-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO8/c1-4-19-9(15)7-8-10(12(16)20-5-2)14(18)22-11(8)13(17)21-6-3/h8,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYSWPEBMSEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(O[N+](=C1C(=O)OCC)[O-])C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl cyano[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]acetate](/img/structure/B4931022.png)
![2-(2,4-dichlorophenoxy)-N'-[1-(2,5-dichloro-3-thienyl)ethylidene]acetohydrazide](/img/structure/B4931029.png)
![3-chloro-N-[3-(diethylamino)propyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4931036.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-4-biphenylcarboxamide](/img/structure/B4931046.png)
![N-(2-ethoxyphenyl)-2-[(2-thienylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4931056.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B4931062.png)

![3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4931083.png)
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4931084.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B4931089.png)
![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-(6-phenoxy-3-pyridinyl)-2-piperidinecarboxamide](/img/structure/B4931099.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-10H-phenothiazine-10-carboxamide](/img/structure/B4931111.png)

![3-hydroxy-10-(2-oxo-2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B4931131.png)
